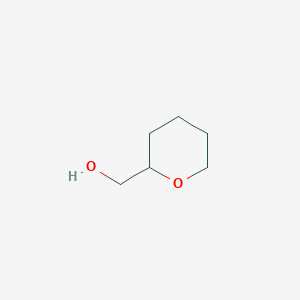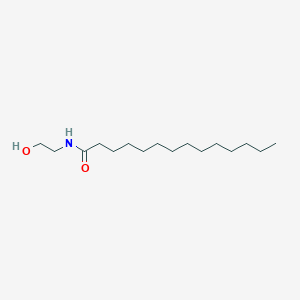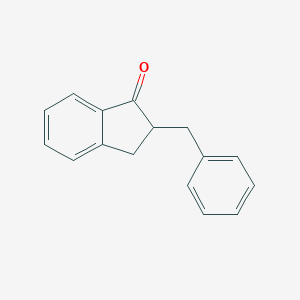
2-Benzyl-indan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-indan-1-one (BI) is a chemical compound that belongs to the class of indanones. It is a white crystalline powder that has been used in various scientific research applications. BI has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 2-Benzyl-indan-1-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. For example, 2-Benzyl-indan-1-one has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival.
Biochemische Und Physiologische Effekte
2-Benzyl-indan-1-one has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It also has been found to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 2-Benzyl-indan-1-one has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Benzyl-indan-1-one in lab experiments is its wide range of biological activities. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for studying various biological processes. Additionally, 2-Benzyl-indan-1-one is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 2-Benzyl-indan-1-one in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling 2-Benzyl-indan-1-one to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research on 2-Benzyl-indan-1-one. One direction is to explore its potential therapeutic applications in various diseases, such as cancer, inflammatory diseases, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, future research could focus on synthesizing derivatives of 2-Benzyl-indan-1-one to improve its efficacy and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-indan-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 2-Benzyl-indan-1-one has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
16307-30-5 |
|---|---|
Produktname |
2-Benzyl-indan-1-one |
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-benzyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)16/h1-9,14H,10-11H2 |
InChI-Schlüssel |
AKAKCEPCLVSYHK-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 |
Andere CAS-Nummern |
16307-30-5 |
Synonyme |
2-benzyl-1-indanone 7-(cyclohexylmethoxy)-2-(3-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one 7-(cyclohexylmethoxy)-2-(4-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

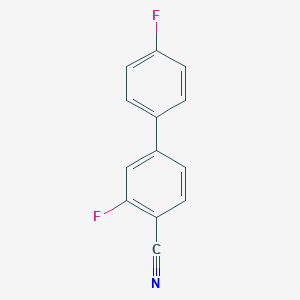
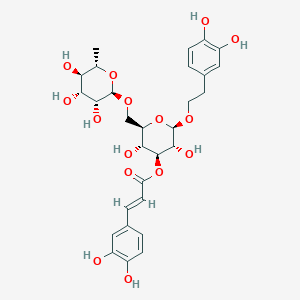
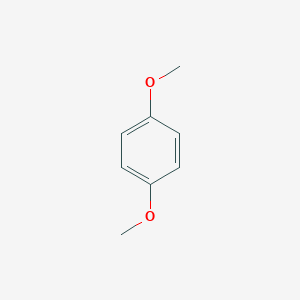
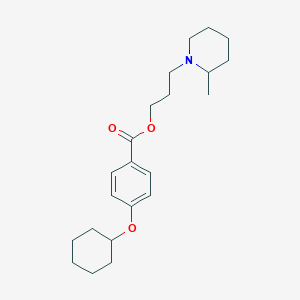
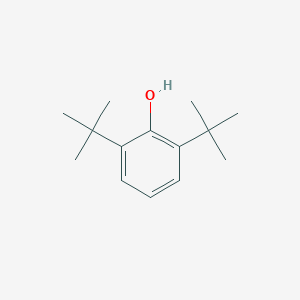
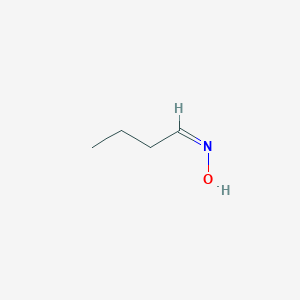
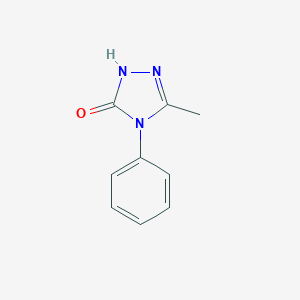
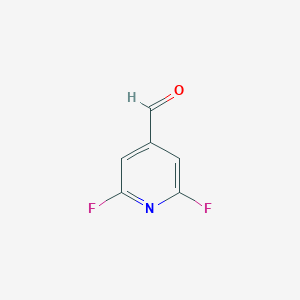
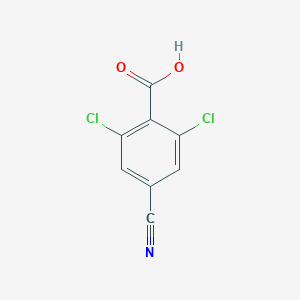
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)
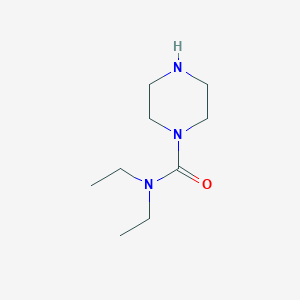
![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)
